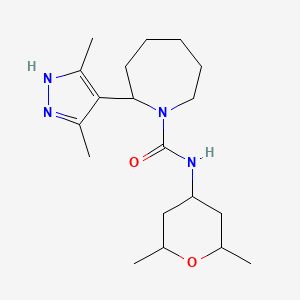
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide is a chemical compound that has been synthesized and studied in recent years. This compound has potential applications in scientific research due to its unique properties and mechanisms of action. In
作用機序
The mechanism of action of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide is not fully understood. However, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to inhibit the release of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety-like behavior and increase exploratory behavior. Additionally, this compound has been shown to reduce inflammation and pain in animal models.
実験室実験の利点と制限
One advantage of using N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide in lab experiments is its unique mechanism of action. This compound has been shown to interact with the GABA-A receptor, which is a target for many anxiolytic and antidepressant drugs. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
One limitation of using this compound in lab experiments is its limited availability. This compound is not currently available commercially and must be synthesized in the lab. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide. One direction is to further explore the mechanism of action of this compound. Understanding how this compound interacts with the GABA-A receptor and other targets may lead to the development of more effective anxiolytic and antidepressant drugs.
Another direction is to explore the potential use of this compound in the treatment of chronic pain and inflammation. Further studies are needed to determine the efficacy and safety of this compound in humans.
Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound. This will allow for larger scale production of this compound, which may lead to more widespread use in scientific research.
合成法
The synthesis of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide involves the reaction of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylic acid with 2,6-dimethyloxan-4-amine in the presence of a coupling reagent. The reaction is carried out under controlled conditions to ensure the purity of the final product.
科学的研究の応用
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
特性
IUPAC Name |
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-12-10-16(11-13(2)25-12)20-19(24)23-9-7-5-6-8-17(23)18-14(3)21-22-15(18)4/h12-13,16-17H,5-11H2,1-4H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLFDZWQFKTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC(=O)N2CCCCCC2C3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


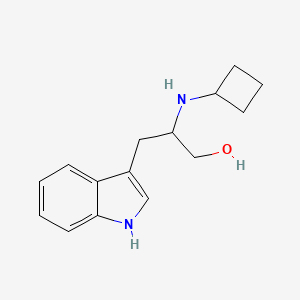
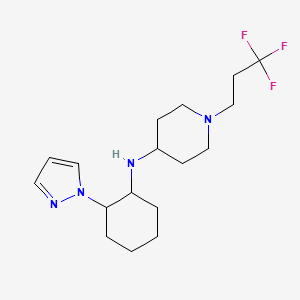
![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
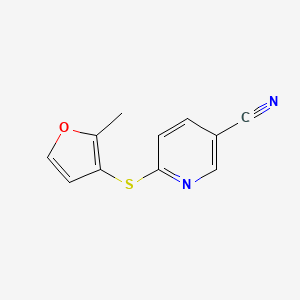
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
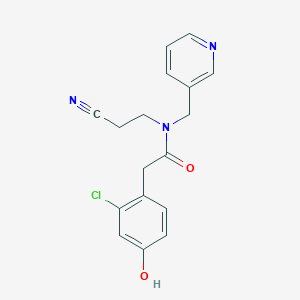
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)